6-(2-Chlorophenyl)pyrimidin-4-amine
Description
6-(2-Chlorophenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorophenyl substituent at the 6-position of the pyrimidine ring and an amine group at the 4-position. Pyrimidine derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and pesticidal properties. The 2-chlorophenyl group introduces steric and electronic effects that may influence binding to biological targets, solubility, and metabolic stability.
Properties
IUPAC Name |
6-(2-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSXUIDYNNEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 2-chlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(2-Chlorophenyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
6-(2-Chlorophenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
Positional Isomerism: 6-(3-Chlorophenyl)pyrimidin-4-amine (CAS: 1192814-53-1)
- Structure : Chlorophenyl group at the 3-position instead of 2.
- Impact : The shift from 2-chloro to 3-chloro alters steric hindrance and electronic distribution. Meta-substitution may reduce direct interactions with hydrophobic pockets compared to ortho-substitution.
- Source : highlights its molecular weight (205.64 g/mol) but lacks bioactivity data .
N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
- Structure : Chlorophenyl at the 4-position of the pyrimidine ring; methylsulfanyl group at position 2.
- Impact: The 4-chlorophenyl group may enhance π-π stacking, while the methylsulfanyl group introduces hydrophobic interactions. No direct bioactivity data provided, but such substitutions often improve metabolic stability .
Derivatives with Additional Ring Systems
5-(2-Chlorophenyl)benzo[h]chromeno-pyrimidin-4-amine (Compound 4e)
- Structure: Incorporates a benzochromeno ring fused to the pyrimidine core.
- Activity: Exhibits poor anticancer activity (e.g., 39.52% growth inhibition in melanoma MDA-MB-435 cells), likely due to steric bulk impeding target binding .
- Key Difference : The fused ring system increases molecular weight and complexity but reduces efficacy compared to simpler analogs.
N,1-bis(2-Chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5346-52-1)
- Structure : Pyrazolo ring system with dual 2-chlorophenyl groups.
Functional Group Modifications
Sulfur-Containing Derivatives
- Example : 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS: 339015-98-4).
- Structure : Sulfanyl group at position 6; fluorophenyl substituent.
- Impact: The sulfanyl group may engage in hydrogen bonding or hydrophobic interactions, while fluorine enhances electronegativity. No activity data provided, but such modifications often influence pharmacokinetics .
Trifluoromethyl-Oxadiazole Derivatives
- Example : 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (Compound U7).
- Activity : Broad-spectrum pesticidal activity (LC₅₀ = 3.57 mg/L against Mythimna separata). The trifluoromethyl-oxadiazole moiety enhances insecticidal potency through acetylcholinesterase (AChE) inhibition .
- Contrast : 6-(2-Chlorophenyl)pyrimidin-4-amine lacks this moiety, suggesting divergent applications (e.g., anticancer vs. pesticidal).
Substitution Patterns and Bioactivity
Anti-Cancer Activity Trends
- Compound 4d (5-(4-methoxyphenyl)-benzo[h]chromeno-pyrimidin-4-amine): Moderate activity against K-562 (47.86% growth inhibition) due to methoxy group enhancing solubility .
- Compound 4e (2-chlorophenyl analog): Poor activity highlights the sensitivity of bioactivity to substituent positioning and bulk .
Biological Activity
Overview
6-(2-Chlorophenyl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrimidine core structure, which is known for its versatility in drug design and development.
- IUPAC Name : 6-(2-chlorophenyl)pyrimidin-4-amine
- Molecular Formula : C10H8ClN3
- CAS Number : 1249345-65-0
Synthesis
The synthesis of 6-(2-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 2-chlorobenzonitrile with guanidine under basic conditions. The reaction is facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The exact pathways and mechanisms are still under investigation, but preliminary studies indicate a role in modulating cellular pathways related to cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-(2-Chlorophenyl)pyrimidin-4-amine through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells, leading to programmed cell death.
- Inhibition of Growth : In vitro tests have demonstrated significant growth inhibition across multiple cancer cell lines.
| Cell Line | % Growth Inhibition |
|---|---|
| MDA-MB-435 | -37.42 |
| NCI-H522 | -22.20 |
| K-562 | 22.77 |
| CAKI-1 | 50.18 |
Other Biological Activities
In addition to its anticancer effects, 6-(2-Chlorophenyl)pyrimidin-4-amine has been investigated for:
- Antimicrobial Activity : Exhibiting effects against various bacterial strains.
- Anti-inflammatory Properties : Potentially reducing inflammation markers in vitro.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of 6-(2-Chlorophenyl)pyrimidin-4-amine against several cancer cell lines, revealing notable cytotoxicity and growth inhibition. The study reported that the compound showed complete cell death against specific melanoma cell lines while demonstrating moderate activity against others .
Structure-Activity Relationship (SAR) Studies
Research exploring SAR has indicated that modifications to the pyrimidine structure can enhance biological activity. For example, derivatives with additional functional groups have shown improved potency against certain cancer types .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Aminopyrrolo[2,3-d]pyrimidine | Similar structure but different substituents | Distinct anticancer properties |
| 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine | Additional chlorine atom affecting reactivity | Varying biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
